molecular formula C4H6CoO4.4H2O<br>C4H14CoO8 B147987 Cobalt(II) acetate tetrahydrate CAS No. 6147-53-1

Cobalt(II) acetate tetrahydrate

Cat. No.: B147987
CAS No.: 6147-53-1
M. Wt: 249.08 g/mol
InChI Key: ZBYYWKJVSFHYJL-UHFFFAOYSA-L
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Description

Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(C₂H₃O₂)₂·4H₂O. This compound appears as intense red crystals and is known for its solubility in water, alcohol, and dilute acids. It is widely used as a catalyst in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

Cobalt(II) acetate tetrahydrate primarily targets molecular structures and biochemical pathways where it acts as a catalyst . It is known to enhance the reaction rate of oxidation of 1,4-dihydropyridines using hydrogen peroxide to the corresponding pyridine derivatives .

Mode of Action

The compound interacts with its targets by forming complexes with other molecules due to the presence of the cobalt ion . It is used to prepare complexes for examination of the properties of metals with unusual coordination geometries . It also acts as a catalyst for oxidation and esterification .

Biochemical Pathways

This compound affects the oxidation pathways . It enhances the reaction rate of oxidation of 1,4-dihydropyridines using hydrogen peroxide to the corresponding pyridine derivatives .

Pharmacokinetics

It’s known that cobalt salts are soluble in water , which could influence their absorption and distribution in the body. More research would be needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the acceleration of certain chemical reactions. For instance, it enhances the reaction rate of oxidation of 1,4-dihydropyridines . It’s also used as a drying agent for paints and varnishes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s known that the compound is soluble in water , which could affect its behavior in aqueous environments. Additionally, it’s worth noting that cobalt salts are considered poisonous , indicating that safety precautions should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

Cobalt(II) acetate tetrahydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating oxidation and esterification processes. The compound’s ability to coordinate with biomolecules, such as enzymes, enhances its catalytic efficiency. For instance, it can interact with oxidase enzymes, promoting the oxidation of substrates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hypoxia-inducible factor (HIF) pathway, which is crucial for cellular responses to low oxygen levels. By stabilizing HIF, this compound can induce the expression of genes involved in angiogenesis and erythropoiesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by coordinating with their active sites. Additionally, the compound can influence gene expression by stabilizing transcription factors like HIF, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can decompose at higher temperatures. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance erythropoiesis and improve oxygen delivery. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. The compound’s toxicity is dose-dependent, with higher doses posing greater risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxygen sensing and erythropoiesis. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in stabilizing HIF is particularly important for its effects on metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is important for the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate or cobalt(II) hydroxide with acetic acid. The reaction typically proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(C}_2\text{H}_3\text{O}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, cobalt(II) oxide can be used: [ \text{CoO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(C}_2\text{H}_3\text{O}_2\text{)}_2·4\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the reaction of cobalt(II) carbonate with acetic acid under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.

    Decomposition: Upon heating, it decomposes to form cobalt oxides such as cobalt(II) oxide and cobalt(III) oxide.

Common Reagents and Conditions:

    Oxidation: Ozone or hydrogen peroxide in an acetic acid solution.

    Decomposition: Heating under nitrogen or air atmosphere.

Major Products:

Scientific Research Applications

Cobalt(II) acetate tetrahydrate has numerous applications in scientific research:

Comparison with Similar Compounds

    Nickel(II) acetate tetrahydrate: Similar structure and properties, used in similar catalytic applications.

    Copper(II) acetate monohydrate: Another transition metal acetate with comparable uses in catalysis.

Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its specific redox properties and the ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalytic processes and the synthesis of coordination compounds .

Properties

IUPAC Name

cobalt(2+);diacetate;tetrahydrate
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InChI

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2
Source PubChem
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InChI Key

ZBYYWKJVSFHYJL-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co+2]
Source PubChem
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Molecular Formula

C4H6CoO4.4H2O, C4H14CoO8
Record name COBALT(II) ACETATE TETRAHYDRATE
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DSSTOX Substance ID

DTXSID80210423
Record name Cobalt(II) acetate tetrahydrate
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Molecular Weight

249.08 g/mol
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Physical Description

Intense red solid; [Merck Index] Violet crystals, soluble in water; [MSDSonline] Delliquescent; [Ullmann], RED CRYSTALS.
Record name Cobaltous acetate tetrahydrate
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Record name COBALT(II) ACETATE TETRAHYDRATE
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Solubility

Solubility in water, g/100ml at 25 °C: (very good)
Record name COBALT(II) ACETATE TETRAHYDRATE
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Density

1.7 g/cm³
Record name COBALT(II) ACETATE TETRAHYDRATE
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CAS No.

6147-53-1
Record name Cobalt(II) acetate tetrahydrate
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Record name Cobalt(II) acetate tetrahydrate
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Record name Acetic acid, cobalt(2+) salt, tetrahydrate
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Record name COBALTOUS ACETATE TETRAHYDRATE
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Record name COBALT(II) ACETATE TETRAHYDRATE
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Melting Point

140 °C
Record name COBALT(II) ACETATE TETRAHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cobalt(II) acetate tetrahydrate is represented by the molecular formula Co(C2H3O2)2·4H2O, with a molecular weight of 249.08 g/mol. []

A: Characterization techniques for this compound include Infrared (IR) spectrometry, X-ray diffraction, scanning electron microscopy (SEM), and thermogravimetric analysis (TGA). [, , , , , ]

A: this compound serves as a catalyst in various organic reactions, including oxidation reactions, coupling reactions, and polymerization. For instance, it catalyzes the oxidation of 4-t-butyltoluene with hydrogen peroxide, yielding 4-t-butylbenzaldehyde, a crucial intermediate in fragrance production. [, , , ]

A: The selectivity for 4-t-butylbenzaldehyde in the oxidation of 4-t-butyltoluene is significantly influenced by the concentration of this compound, along with other factors such as temperature, oxidant concentration, and reaction time. []

A: this compound acts as a metal source in the microwave-assisted ball milling synthesis of MOFs, reacting with organic linkers like 1,3,5-benzenetricarboxylic acid to create porous materials. []

A: Yes, bimetallic cobalt complexes derived from this compound and bis(benzotriazole iminophenolate) ligands show promising catalytic activity for coupling carbon dioxide with cyclohexene oxide, producing poly(cyclohexene carbonate) and cyclic carbonates with high selectivity. []

A: The amount of this compound used as a precursor during the synthesis of Co3O4/ECNF nanocomposites directly impacts the material's morphology, affecting its sensitivity and performance as an enzyme-free glucose biosensor. []

A: The presence or absence of oxygen during the thermal decomposition of this compound influences the size and magnetic properties of the resulting CoO nanocrystals. [, ]

A: Density Functional Theory (DFT) calculations have been employed to analyze the spin densities and understand the paramagnetic NMR spectra of cobalt(II) complexes derived from this compound. These calculations aid in characterizing the electronic structure and magnetic properties of these complexes. []

A: Time-resolved powder neutron diffraction and thermogravimetric analyses reveal that this compound undergoes dehydration around 150 °C, forming a glass-like anhydrous acetate that crystallizes upon further heating to 200 °C. []

A: Depending on the desired application, alternative cobalt salts, such as cobalt(II) chloride or other metal acetates, may be employed. The choice depends on factors like solubility, reactivity, and cost-effectiveness. [, ]

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